3-(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)propan-1-ol
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Overview
Description
3-(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)propan-1-ol is an organic compound that belongs to the class of tetrahydropyridines This compound is characterized by a benzyl group attached to a tetrahydropyridine ring, which is further connected to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)propan-1-ol typically involves the reaction of 1-benzyl-4-piperidone with appropriate reagents to form the tetrahydropyridine ringThe reaction conditions often include the use of solvents such as dimethylformamide and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives .
Scientific Research Applications
3-(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets. In biological systems, it may interact with receptors or enzymes, modulating their activity. The pathways involved can include signal transduction mechanisms that lead to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
- 1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine
- 1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol
Uniqueness
Compared to similar compounds, 3-(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)propan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H21NO |
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Molecular Weight |
231.33 g/mol |
IUPAC Name |
3-(1-benzyl-3,6-dihydro-2H-pyridin-5-yl)propan-1-ol |
InChI |
InChI=1S/C15H21NO/c17-11-5-9-15-8-4-10-16(13-15)12-14-6-2-1-3-7-14/h1-3,6-8,17H,4-5,9-13H2 |
InChI Key |
DFQZMHUUCOFVMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=C1)CCCO)CC2=CC=CC=C2 |
Origin of Product |
United States |
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